molecular formula C21H13FN4O3 B11631130 (3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile

(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile

Cat. No.: B11631130
M. Wt: 388.4 g/mol
InChI Key: BKPJDYYSPWBLRU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE is a complex organic compound that features an indole core, a diazinane ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the diazinane ring and the fluorophenyl group. Common reagents used in these reactions include indole derivatives, fluorobenzaldehyde, and diazinane precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE is unique due to its combination of an indole core, a diazinane ring, and a fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H13FN4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-[3-[(E)-[1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetonitrile

InChI

InChI=1S/C21H13FN4O3/c22-14-4-3-5-15(11-14)26-20(28)17(19(27)24-21(26)29)10-13-12-25(9-8-23)18-7-2-1-6-16(13)18/h1-7,10-12H,9H2,(H,24,27,29)/b17-10+

InChI Key

BKPJDYYSPWBLRU-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.